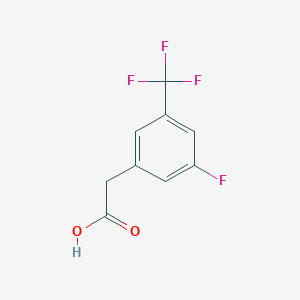

3-Fluoro-5-(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIBHDUPSIQRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374670 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-79-1 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195447-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. These characteristics make it a sought-after intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

Two principal and well-documented synthetic routes for the preparation of this compound have been identified. Both pathways commence from the readily available starting material, 3-Fluoro-5-(trifluoromethyl)benzyl bromide.

Pathway 1: Grignard Reaction followed by Carboxylation

This classic organometallic approach involves the formation of a Grignard reagent from 3-Fluoro-5-(trifluoromethyl)benzyl bromide, which is subsequently carboxylated using solid carbon dioxide (dry ice).

Pathway 2: Cyanation followed by Hydrolysis

This two-step pathway involves the nucleophilic substitution of the benzylic bromide with a cyanide salt to form the corresponding benzyl cyanide intermediate. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

A third, alternative pathway, the Willgerodt-Kindler reaction, is also presented. This route utilizes the corresponding acetophenone, 3-Fluoro-5-(trifluoromethyl)acetophenone, as the starting material.

Data Presentation

The following tables summarize the quantitative data associated with each synthetic step, based on literature precedents for analogous transformations. It is important to note that yields for the specific target molecule may vary.

Table 1: Synthesis via Grignard Reaction and Carboxylation

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1a | Grignard Reagent Formation | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | Mg, I₂, Diethyl ether | 3-Fluoro-5-(trifluoromethyl)benzylmagnesium bromide | Not Isolated |

| 1b | Carboxylation | 3-Fluoro-5-(trifluoromethyl)benzylmagnesium bromide | CO₂ (solid), HCl (aq) | This compound | ~75 (for unsubstituted benzyl chloride)[1] |

Table 2: Synthesis via Cyanation and Hydrolysis

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 2a | Cyanation | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | KCN, Ethanol | 3-Fluoro-5-(trifluoromethyl)benzyl cyanide | 80-90 (for unsubstituted benzyl bromide)[2] |

| 2b | Hydrolysis | 3-Fluoro-5-(trifluoromethyl)benzyl cyanide | H₂SO₄, H₂O | This compound | ~77.5 (for unsubstituted benzyl cyanide)[3] |

Table 3: Alternative Synthesis via Willgerodt-Kindler Reaction

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 3a | Heck Reaction | 3-Bromo-5-fluorobenzotrifluoride | Butyl vinyl ether, Pd catalyst, PPh₃, Et₃N | 3-Fluoro-5-(trifluoromethyl)-1-butoxystyrene | 80[1] |

| 3b | Hydrolysis | 3-Fluoro-5-(trifluoromethyl)-1-butoxystyrene | HCl (aq), DMF | 3-Fluoro-5-(trifluoromethyl)acetophenone | 73[3] |

| 3c | Willgerodt-Kindler | 3-Fluoro-5-(trifluoromethyl)acetophenone | Sulfur, Morpholine | 2-(3-Fluoro-5-(trifluoromethyl)phenyl)thioacetomorpholide | Not Isolated |

| 3d | Hydrolysis | 2-(3-Fluoro-5-(trifluoromethyl)phenyl)thioacetomorpholide | NaOH (aq) | This compound | ~57 (for a similar substrate)[4] |

Experimental Protocols

Pathway 1: Grignard Reaction and Carboxylation

Step 1a: Formation of 3-Fluoro-5-(trifluoromethyl)benzylmagnesium bromide

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.

-

Procedure:

-

To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Slowly add a small portion of the benzyl bromide solution to the magnesium turnings to initiate the reaction, which may require gentle heating.

-

Once the reaction has initiated (disappearance of the iodine color and gentle refluxing), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until all the magnesium has been consumed.

-

Step 1b: Carboxylation to form this compound

-

Procedure:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

In a separate large beaker or flask, place an excess of crushed solid carbon dioxide (dry ice).

-

Slowly and carefully pour the Grignard solution onto the dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

Slowly quench the reaction by adding 1 M hydrochloric acid until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[1]

-

Pathway 2: Cyanation and Hydrolysis

Step 2a: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl cyanide

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

To the flask, add 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) and ethanol.

-

Add a solution of potassium cyanide (1.1 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzyl cyanide.[5][6]

-

Step 2b: Hydrolysis to this compound

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

To the flask, add the crude 3-Fluoro-5-(trifluoromethyl)benzyl cyanide (1.0 equivalent).

-

Add a mixture of sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or GC).

-

Cool the reaction mixture and pour it onto ice.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Wash the organic layer or the collected solid with water.

-

The crude product can be purified by recrystallization.[3][7][8]

-

Pathway 3: Willgerodt-Kindler Reaction (Alternative Route)

Step 3a & 3b: Synthesis of 3-Fluoro-5-(trifluoromethyl)acetophenone

This precursor can be synthesized from 3-Bromo-5-fluorobenzotrifluoride via a Heck reaction with butyl vinyl ether, followed by hydrolysis of the resulting enol ether.[1][3]

-

Heck Reaction: A mixture of 3-Bromo-5-fluorobenzotrifluoride, butyl vinyl ether, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., propylene carbonate) is heated.

-

Hydrolysis: The crude enol ether product is then hydrolyzed using aqueous acid (e.g., HCl) in a solvent like N,N-dimethylformamide (DMF) to yield 3-Fluoro-5-(trifluoromethyl)acetophenone.

Step 3c & 3d: Willgerodt-Kindler Reaction and Hydrolysis

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

To the flask, add 3-Fluoro-5-(trifluoromethyl)acetophenone (1.0 equivalent), sulfur (2.0-3.0 equivalents), and morpholine (3.0-4.0 equivalents).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the formation of the thioamide intermediate is complete, cool the reaction mixture.

-

For the hydrolysis step, add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux until the hydrolysis is complete.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.[4][9]

-

Mandatory Visualizations

References

- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0993432A1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and potential applications of this versatile compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The presence of the highly electronegative fluorine and trifluoromethyl groups significantly influences the electronic nature and lipophilicity of the molecule. These properties can enhance a drug candidate's metabolic stability, binding affinity, and cell permeability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 195447-79-1 | [1][2] |

| Molecular Formula | C₉H₆F₄O₂ | [1][2] |

| Molecular Weight | 222.14 g/mol | [1][2] |

| Melting Point | 109-112 °C | [3] |

| Boiling Point | 242.1 °C at 760 mmHg | [3] |

| pKa | Predicted values for similar fluorinated phenylacetic acids suggest a pKa lower than that of phenylacetic acid (4.31), likely in the range of 3.5-4.0, due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. | [4] |

| Solubility | While specific solubility data is not readily available, its structure suggests it is likely soluble in polar organic solvents such as methanol, ethanol, and acetone, with poor solubility in water.[5] |

Synthesis and Purification

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Synthesis via Grignard Reaction

A common and effective method for the synthesis of substituted phenylacetic acids is through a Grignard reaction.[5][6]

Workflow for Synthesis via Grignard Reaction

Caption: Synthesis of this compound via a Grignard reaction.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Carboxylation: The freshly prepared Grignard reagent is then cooled in a dry ice/acetone bath and treated with an excess of carbon dioxide, either by bubbling CO₂ gas through the solution or by pouring the Grignard solution over crushed dry ice.

-

Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[3][7][8]

Workflow for Purification by Recrystallization

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Methodology:

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenylacetic acid derivatives, a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexanes or heptane is often effective.

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent or solvent mixture.

-

Filtration (optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data for closely related compounds.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carboxylic acid group, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carboxylic acid carbon around 170-180 ppm. The methylene carbon will appear around 40-45 ppm. The aromatic carbons will resonate in the 110-140 ppm region, with the carbons attached to the fluorine and trifluoromethyl groups showing characteristic splitting patterns (quartets for the CF₃ group).

-

FTIR: The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700 cm⁻¹. C-F and C-H stretching and bending vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.14). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11]

Application in Drug Discovery: Inhibition of Polo-like Kinase 1 (PLK1)

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. One important target is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[12][13][14] Overexpression of PLK1 is observed in many human cancers and is often associated with poor prognosis.[1]

PLK1 Signaling Pathway and Inhibition

PLK1 is a key regulator of multiple steps in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its activity is tightly controlled throughout the cell cycle. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.[12][14]

Caption: Simplified signaling pathway of PLK1 activation and its role in mitosis, with the point of action for PLK1 inhibitors.

Derivatives of this compound have been incorporated into the structures of potent and selective PLK1 inhibitors. The unique electronic and steric properties of the substituted phenylacetic acid moiety contribute to the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of the PLK1 kinase domain. By blocking the activity of PLK1, these compounds disrupt the normal process of cell division in rapidly proliferating cancer cells, ultimately leading to cell death.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its distinct physicochemical properties, arising from its fluorine and trifluoromethyl substituents, make it an attractive building block for the design of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and a key application, serving as a valuable resource for researchers in the field. Further investigation into its specific biological activities and the development of optimized synthetic protocols will continue to expand its utility in medicinal chemistry.

References

- 1. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 4. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101450895A - Preparation method of trifluoro-phenylacetic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Inhibition of Polo-like kinase 1 during the DNA damage response is mediated through loss of Aurora A recruitment by Bora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Involvement of Polo-like Kinase 1 (Plk1) in Mitotic Arrest by Inhibition of Mitogen-activated Protein Kinase-Extracellular Signal-regulated Kinase-Ribosomal S6 Kinase 1 (MEK-ERK-RSK1) Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinome inhibition reveals a role for polo‐like kinase 1 in targeting post‐transcriptional control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

CAS Number: 195447-79-1

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in contemporary drug discovery and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, outlines synthetic approaches, and explores its application in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 195447-79-1 | [2] |

| Molecular Formula | C₉H₆F₄O₂ | [2] |

| Molecular Weight | 222.14 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥98% |

Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature for this specific compound. Data for isomeric and related compounds suggest it is a solid at room temperature.

Synthesis and Manufacturing

One common approach involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis to the carboxylic acid. Another powerful method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between a substituted aryl component and a two-carbon building block.[3]

Below is a representative experimental protocol for the synthesis of a structurally similar compound, 2,4,5-trifluorophenylacetic acid, which illustrates a common synthetic strategy that could be adapted.

Representative Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid[6][7]

This synthesis proceeds via the formation of an intermediate, ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate

-

In a suitable reaction vessel under an inert atmosphere, combine 1,2,4,5-tetrafluorobenzene (1.0 eq) and ethyl cyanoacetate (1.1 eq) in an anhydrous organic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate.[4]

Step 2: Hydrolysis and Decarboxylation to 2,4,5-Trifluorophenylacetic Acid

-

To a round-bottom flask, add the purified ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate (1.0 eq) from the previous step.

-

Add an aqueous solution of a strong acid (e.g., 6M hydrochloric acid or concentrated sulfuric acid) or a strong base (e.g., 10% aqueous sodium hydroxide).[4]

-

Heat the mixture to reflux for 4-10 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

If using acidic conditions, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If using basic conditions, cool the reaction mixture and then acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2,4,5-trifluorophenylacetic acid.[4]

Workflow for the Synthesis of a Substituted Phenylacetic Acid

Caption: A generalized workflow for the synthesis of substituted phenylacetic acids.

Spectral Data

While a complete set of verified spectral data for this compound is not available in the public domain, data from its isomers can provide an indication of the expected spectral characteristics.

Table 2: Representative Spectral Data for Isomeric Trifluoromethyl Phenylacetic Acids

| Isomer | 1H NMR (DMSO-d₆) δ (ppm) | 13C NMR | IR (cm⁻¹) | Mass Spectrum | Source |

| m-(Trifluoromethyl)phenylacetic acid | 12.52 (s, 1H, COOH), 7.66-7.56 (m, 4H, Ar-H), 3.74 (s, 2H, CH₂) | Not Available | Not Available | Molecular Ion (m/z): 204 | [5] |

| 2,4,5-Trifluorophenylacetic acid | 12.57 (s, 1H, COOH), 7.53-7.47 (m, 2H, Ar-H), 3.63 (s, 2H, CH₂) | Not Available | Not Available | Not Available | [4] |

Note: The spectral data provided above are for related compounds and should not be used for the definitive identification of this compound.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors. The carboxylic acid moiety serves as a handle for amide bond formation, a common linkage in many kinase inhibitors. The substituted phenyl ring can be tailored to fit into the ATP-binding pocket of various kinases, with the fluorine and trifluoromethyl groups contributing to binding affinity and pharmacokinetic properties.[6]

A key signaling pathway often targeted in cancer therapy is the MAPK/ERK pathway.[7] Dysregulation of this pathway is implicated in numerous cancers. Inhibitors of kinases within this cascade, such as MEK and ERK, are of significant interest.

The MAPK/ERK Signaling Pathway

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Protocol: Amide Coupling for Kinase Inhibitor Synthesis

The following is a general protocol for the amide coupling of a phenylacetic acid derivative with an amine, a key step in the synthesis of many kinase inhibitors.

-

In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

If necessary, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Workflow for Amide Coupling in Kinase Inhibitor Synthesis

Caption: A typical experimental workflow for amide coupling.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[8]

Table 3: Hazard Information

| Hazard Statement | GHS Classification |

| Causes skin irritation | Skin Irrit. 2 |

| Causes serious eye irritation | Eye Irrit. 2A |

| May cause respiratory irritation | STOT SE 3 |

Source: Safety Data Sheet for this compound.[8]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern provides a scaffold with desirable physicochemical properties for the development of novel therapeutics, particularly in the area of kinase inhibition. While detailed synthetic and spectral data for this specific compound are not widely published, established methods for the synthesis and derivatization of related phenylacetic acids provide a solid foundation for its use in research and drug development. As the demand for targeted therapies continues to grow, the importance of such fluorinated intermediates is likely to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 5. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]

An In-depth Technical Guide to 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid, a key intermediate in modern medicinal chemistry. This document details its chemical and physical properties, provides robust experimental protocols for its synthesis and derivatization, and illustrates its role in the development of targeted therapeutics, such as kinase inhibitors.

Compound Identification and Properties

The subject of this guide is the compound commonly known as 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. Its systematic IUPAC name is 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a valuable building block in drug discovery.[1] These substitutions are crucial for modulating intermolecular interactions, which is essential for effective binding to biological targets.[1]

Chemical and Physical Data

The key physicochemical properties of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid (CAS No. 195447-79-1) are summarized below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| Systematic IUPAC Name | 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

| CAS Number | 195447-79-1 | [2] |

| Molecular Formula | C₉H₆F₄O₂ | [2] |

| Molecular Weight | 222.14 g/mol | [2] |

| Physical Form | White to off-white solid | [2] |

| Melting Point | 109-112 °C | [2] |

| Boiling Point | 242.1 °C (at 760 mmHg) | [2] |

| Density | 1.436 g/cm³ | [2] |

| Flash Point | 100 °C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [2] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302 | Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315 | Causes skin irritation | P280: Wear protective gloves. |

| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| Storage | Store at room temperature in a dry, well-sealed container. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and its subsequent use in amide coupling are provided below. These protocols are based on established chemical transformations relevant to phenylacetic acid derivatives.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3][4] This protocol outlines the synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid from commercially available starting materials. The key transformation is the palladium-catalyzed cross-coupling of an aryl boronic acid with an α-haloacetate derivative.[5]

Reaction Scheme: (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid + Ethyl bromoacetate → Ethyl 2-[3-fluoro-5-(trifluoromethyl)phenyl]acetate → 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid

Materials and Reagents:

-

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

-

Ethyl bromoacetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene, Anhydrous

-

Ethanol

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by powdered potassium carbonate (3.0 eq).

-

Substrate Addition: Add ethyl bromoacetate (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to 90-100 °C and maintain for 12-18 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and 1 M NaOH (3.0 eq). Stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

-

Final Product Collection: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product, 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.

Derivatization: Amide Synthesis for Kinase Inhibitor Scaffolds

The carboxylic acid moiety provides a reactive handle for various derivatization reactions, most notably amidation, to produce biologically active molecules.[1] This protocol details a general procedure for coupling the title compound with a primary or secondary amine to form an amide, a common core structure in many kinase inhibitors.

Materials and Reagents:

-

2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid

-

Target amine (e.g., Aniline, Benzylamine, or other heterocyclic amine)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add the target amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis, application, and biological context of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the title compound via Suzuki-Miyaura coupling followed by saponification.

Application Workflow: Amide Synthesis

This diagram shows the process of using the synthesized acid as a building block to create a potential active pharmaceutical ingredient (API) through amide coupling.

Role in Kinase Inhibition Signaling

Derivatives of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]acetic acid are utilized as intermediates in the synthesis of kinase inhibitors.[1][2] Receptor Tyrosine Kinases (RTKs) like VEGF-R and PDGF-R are critical in cell signaling pathways that control cell growth, proliferation, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified RTK signaling cascade and the point of intervention for a typical kinase inhibitor.

References

Spectroscopic Analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines predicted data, analysis of structurally similar compounds, and established spectroscopic principles to offer a robust analytical profile. This document is intended to support researchers in identifying and characterizing this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is derived from computational models and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Singlet | 1H | Ar-H |

| ~7.5 | Singlet | 1H | Ar-H |

| ~7.4 | Singlet | 1H | Ar-H |

| ~3.7 | Singlet | 2H | -CH₂- |

Note: The aromatic protons will likely appear as closely spaced multiplets or singlets due to fluorine coupling. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in certain solvents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | -COOH |

| ~163 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~132 (q, ²JCF ≈ 33 Hz) | C-CF₃ |

| ~130-135 (m) | Aromatic C-H |

| ~123 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~120-125 (m) | Aromatic C-H |

| ~115-120 (m) | Aromatic C-H |

| ~40 | -CH₂- |

Note: Carbon signals will exhibit splitting due to coupling with fluorine atoms. The values for coupling constants (J) are estimates.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

| ~ -110 | Singlet | Ar-F |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The aromatic fluorine signal may show fine structure due to coupling with nearby protons.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1620, 1450-1580 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1100-1350 | Strong | C-F stretch (Trifluoromethyl group) |

| 1000-1200 | Strong | C-F stretch (Aromatic) |

| 1200-1350 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular Ion) |

| 177 | [M - COOH]⁺ |

| 157 | [M - CH₂COOH]⁺ |

Note: The molecular ion peak is expected at m/z 222. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][2]

-

To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[2]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

-

Tune the probe to the appropriate nucleus (¹H, ¹³C, ¹⁹F).

-

Acquire the spectrum using standard pulse sequences. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Film/Solution) :

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, acetone).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Alternatively, for solution-phase IR, use a liquid cell with windows transparent to IR radiation.[3][4]

-

-

Data Acquisition :

-

Place the sample holder in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or pure solvent.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile solid, a direct insertion probe can be used to introduce the sample into the ion source, where it is heated to produce a vapor.[5]

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization :

-

Mass Analysis and Detection :

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural elucidation process for this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

Caption: Information derived from each spectroscopic technique.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. webassign.net [webassign.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry and material science.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines established methodologies for determining these parameters experimentally. It includes detailed experimental protocols for solubility and stability assessments and provides templates for data presentation, enabling researchers to generate and manage critical data for their specific applications.

Introduction

This compound (CAS: 195447-79-1) is a fluorinated aromatic compound with significant utility in chemical synthesis.[1] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring profoundly influences the molecule's electronic and steric properties.[1] These characteristics, including increased lipophilicity and altered acidity, are highly desirable in the design of kinase inhibitors and other pharmaceutical agents.[1] The phenylacetic acid core provides a reactive carboxylic acid group suitable for various derivatization reactions, making it a versatile intermediate.[1] A thorough understanding of its solubility and stability in organic solvents is paramount for its effective use in synthesis, formulation, and storage.

Chemical Structure:

Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not widely published, its structural features suggest it is likely soluble in a range of common organic solvents. The "like dissolves like" principle suggests that its polarity, influenced by the carboxylic acid group and the fluorinated substituents, will govern its solubility.[3]

Predicted Solubility

Based on its structure, the following qualitative solubility predictions can be made:

-

High Solubility Expected: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in polar protic solvents like alcohols (methanol, ethanol).

-

Moderate to Low Solubility Expected: In nonpolar solvents such as hexane and toluene.

It is crucial to experimentally determine the quantitative solubility for specific applications.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The saturation shake-flask method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[4]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).[4]

-

Agitation: Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Allow the suspension to settle, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Analysis |

| Methanol | 25 | Experimental Value | HPLC |

| Ethanol | 25 | Experimental Value | HPLC |

| Acetone | 25 | Experimental Value | HPLC |

| Acetonitrile | 25 | Experimental Value | HPLC |

| Dichloromethane | 25 | Experimental Value | HPLC |

| Toluene | 25 | Experimental Value | HPLC |

| Hexane | 25 | Experimental Value | HPLC |

Note: The values in the table are placeholders and must be determined experimentally.

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetic acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a key fluorinated building block in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and its significant role as a synthetic intermediate for the development of potent kinase inhibitors and other therapeutic agents. A representative synthetic protocol and a conceptual workflow for its application in drug discovery are presented.

Core Molecular and Physical Properties

This compound is a substituted phenylacetic acid derivative characterized by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of bioactive compounds.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O₂ | |

| Molecular Weight | 222.14 g/mol | |

| CAS Number | 195447-79-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. Poorly soluble in water. |

Synthesis and Experimental Protocol

While multiple synthetic routes to fluorinated phenylacetic acids exist, a common strategy involves the functionalization of a pre-existing fluorinated aromatic core. Below is a representative, multi-step experimental protocol for the synthesis of this compound, based on established chemical transformations.

Representative Synthesis Protocol:

Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline

-

To a stirred solution of 3-Fluoro-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite (NaNO₂) is added dropwise at 0-5 °C.

-

The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Cyanation

-

The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

The reaction is typically heated to facilitate the displacement of the diazonium group with a nitrile group, yielding 3-Fluoro-5-(trifluoromethyl)benzonitrile.

-

The product is extracted with an organic solvent and purified by column chromatography.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

-

The purified 3-Fluoro-5-(trifluoromethyl)benzonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, a strong acid such as sulfuric acid or hydrochloric acid is used, and the mixture is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, 3-Fluoro-5-(trifluoromethyl)benzoic acid, is isolated by filtration or extraction.

Step 4: Conversion to the Phenylacetic Acid

-

The 3-Fluoro-5-(trifluoromethyl)benzoic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

The resulting acid chloride is then subjected to an Arndt-Eistert reaction or a similar homologation procedure to extend the carbon chain by one methylene group, yielding the final product, this compound.

-

The final product is purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of biologically active molecules, most notably kinase inhibitors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity, improve metabolic stability, and increase cell permeability of the final drug candidates.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Phenylacetic acid derivatives are common scaffolds for the development of kinase inhibitors. The unique electronic and steric properties of this compound make it a desirable starting material for creating libraries of potential kinase inhibitors. For instance, it has been utilized in the synthesis of aryl acetamide triazolopyridazines, which have shown potent activity against Cryptosporidium parvum, a protozoan parasite.

Role in Modulating Biological Pathways

While the direct biological activity of this compound is not extensively documented, its derivatives are designed to interact with specific biological targets. The development of kinase inhibitors from this precursor aims to modulate signaling pathways critical for cell proliferation, survival, and differentiation. The specific kinases targeted would depend on the final structure of the synthesized inhibitor.

Visualizing the Workflow

The following diagrams illustrate the conceptual workflow from the starting material to its potential application in kinase inhibitor discovery.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its unique structural features provide a valuable starting point for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The methodologies outlined in this guide, coupled with the conceptual workflows, provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of science. Further exploration of derivatives of this compound is likely to yield novel drug candidates with improved efficacy and safety profiles.

In-Depth Technical Guide: Hazards and Safety Information for 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive hazard and safety information for 3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS No. 195447-79-1). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely in a laboratory or manufacturing setting.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic compound with a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol .[1] It is typically supplied as a white to off-white solid.[2] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's chemical and physical properties, making it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 195447-79-1 | [3] |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [1] |

| Physical State | Solid | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 109-112°C | [2] |

| Boiling Point | 242°C | [2] |

| Flash Point | 100°C | [2] |

| Density | 1.436 g/cm³ | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation |

|

| Eye Irritation | 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

|

Source:[3]

The HMIS III rating for this chemical is Health: 2, Flammability: 0, and Physical Hazard: 0, indicating a moderate health hazard but low flammability and reactivity.[3] The NFPA 704 diamond rates it as Health: 2, Flammability: 0, and Instability: 0.[3]

Precautionary Measures and Safe Handling

Adherence to proper handling procedures is crucial to minimize the risks associated with this compound.

Table 3: Precautionary Statements (GHS)

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Response | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |

| P362 | Take off contaminated clothing and wash before reuse.[4] |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Engineering Controls

Ensure good ventilation of the workstation.[5] Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear protective gloves and suitable protective clothing.[5]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[5]

Hygiene Measures

Handle in accordance with good industrial hygiene and safety procedures.[5] Do not eat, drink, or smoke when using this product.[5] Always wash hands after handling the product.[5]

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[5] |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[5] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[5] |

Fire and Explosion Hazard Data

This compound is not flammable.[3]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use extinguishing media appropriate for the surrounding fire.[3]

-

Hazardous Decomposition Products: Thermal decomposition may generate carbon oxides and hydrogen fluoride.[3]

-

Firefighting Precautions: Do not attempt to take action without suitable protective equipment.[3]

Stability and Reactivity

-

Chemical Stability: The product is stable under normal handling and storage conditions.

-

Incompatible Materials: Strong bases and strong oxidizing agents.[5]

-

Hazardous Reactions: No hazardous reactions are expected under normal conditions of use.

Experimental Protocols for Hazard Evaluation

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not publicly available, the following sections describe the general methodologies employed.

Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test method uses a reconstituted human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[4]

Caption: Workflow for in vitro skin irritation testing using a Reconstructed Human Epidermis (RhE) model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues are pre-incubated and hydrated in an appropriate assay medium.[4]

-

Chemical Exposure: The test chemical, a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) are applied topically to the surface of the RhE tissues in triplicate. The tissues are then incubated for a specified period, for instance, 60 minutes.[4]

-

Post-Exposure and Viability Assessment: After incubation, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh medium for a longer post-incubation period (e.g., 42 hours).[6] Cell viability is then determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then extracted and quantified by measuring its optical density.[4]

-

Data Analysis: The percentage of viable cells in the chemical-treated tissues is calculated relative to the negative control. A chemical is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[4]

Eye Irritation Testing (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

Similar to skin irritation testing, in vitro methods are preferred for determining eye irritation potential. These often utilize reconstructed human cornea-like epithelium (RhCE) models.[7]

Caption: Workflow for in vitro eye irritation testing using a Reconstructed Human Cornea-like Epithelium model.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are prepared and equilibrated in an appropriate culture medium.[8]

-

Chemical Exposure: The test chemical and controls are applied to the surface of the RhCE tissues. The duration of exposure depends on the specific protocol and the physical form of the substance.[8]

-

Post-Exposure and Viability Assessment: Following exposure, the tissues are rinsed and incubated in fresh medium. Cell viability is then measured, typically using the MTT assay.[8]

-

Data Analysis: The viability of the treated tissues is compared to the negative control. The chemical is classified according to its potential to cause eye irritation or serious eye damage based on the reduction in cell viability.[8]

Toxicological Information

The primary toxicological effects of this compound are irritation to the skin, eyes, and respiratory system.[3] There is no data available to suggest that the compound is a carcinogen, mutagen, or reproductive toxin.[5]

Disposal Considerations

Waste materials should be disposed of in accordance with licensed collector's sorting instructions. It is recommended to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[5]

This technical guide is based on currently available safety information. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound , 98% , 195447-79-1 - CookeChem [cookechem.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. x-cellr8.com [x-cellr8.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. sterlab-store.com [sterlab-store.com]

- 7. iivs.org [iivs.org]

- 8. m.youtube.com [m.youtube.com]

Commercial Suppliers and Synthetic Applications of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS No. 195447-79-1). This key building block is of significant interest to researchers in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors.

Commercial Availability

A number of chemical suppliers offer this compound, typically with a purity of 98% or higher. While pricing and available quantities are often subject to inquiry, the following table summarizes publicly available information from various suppliers to facilitate procurement.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Aromsyn Co., Ltd. | 195447-79-1 | C9H6F4O2 | 222.14 | 98%+ | Gram to kilogram scale (custom synthesis) |

| Parchem | 195447-79-1 | C9H6F4O2 | 222.14 | 98% | Inquiry required |

| Santa Cruz Biotechnology | 195447-79-1 | C9H6F4O2 | 222.14 | Inquiry required (lot specific) | Inquiry required |

| CookeChem | 195447-79-1 | C9H6F4O2 | 222.14 | 98% | Inquiry required |

Note: Purity, availability, and pricing are subject to change and should be confirmed directly with the supplier. A Certificate of Analysis (CoA) should be requested from the supplier for lot-specific purity data.

Synthetic Applications in Kinase Inhibitor Development

This compound is a valuable starting material for the synthesis of kinase inhibitors. The presence of the fluoro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing binding affinity, metabolic stability, and cell permeability. A common synthetic transformation involving this acid is the formation of an amide bond with a suitable amine-containing fragment.

Representative Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Addition of Reagents: Add the amine (1.1 eq) and the tertiary amine base (2.0-3.0 eq) to the stirred solution.

-

Activation and Coupling: In a separate flask, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for the procurement and utilization of this compound in a research and development setting for the synthesis of a hypothetical kinase inhibitor.

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and History of Fluorinated Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Phenylacetic acid and its derivatives have long been recognized for their biological activities, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). The convergence of these two fields—organofluorine chemistry and phenylacetic acid-based drug design—gave rise to a potent and versatile class of compounds: the fluorinated phenylacetic acids. This in-depth technical guide explores the discovery, historical development, and key experimental foundations of this important class of molecules, providing researchers with a comprehensive understanding of their origins and therapeutic significance.

The Pioneering Synthesis: A Historical Perspective

The journey into the world of fluorinated phenylacetic acids appears to have gained significant momentum in the mid-20th century, a period marked by a burgeoning interest in the unique properties that fluorine imparts to organic compounds. While pinpointing a single "discovery" moment is challenging, early synthetic efforts laid the groundwork for the development of numerous clinically significant drugs.

One of the earliest documented syntheses of a fluorinated phenylacetic acid can be traced back to the work of Bergmann and colleagues, published in the Journal of the American Chemical Society in 1956. Their work described the synthesis of 4-fluorophenylacetic acid, a key intermediate that would later become crucial in the development of various pharmaceuticals.[1]

The development of fluorinated NSAIDs, a prominent application of this class of compounds, saw significant progress in the 1960s and 1970s. This era witnessed the discovery of several blockbuster drugs, including diclofenac in 1974, a potent anti-inflammatory agent that underscored the therapeutic potential of fluorinated phenylacetic acid derivatives. The introduction of fluorine was found to enhance the anti-inflammatory potency of the parent phenylacetic acid scaffold.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated phenylacetic acids has been approached through various chemical strategies. Below are detailed methodologies for some of the key historical and commonly employed synthetic routes.

Hydrolysis of Fluorobenzyl Cyanides

A prevalent and classical method for preparing fluorophenylacetic acids involves the hydrolysis of the corresponding fluorobenzyl cyanides. This two-step process typically begins with the nucleophilic substitution of a fluorobenzyl halide with a cyanide salt to form the nitrile, followed by acidic or basic hydrolysis.

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid via Hydrolysis of 4-Fluorobenzyl Cyanide

-